DDAO phosphate (diammonium)

Description

Context as a Fluorescent Phosphatase Substrate

DDAO phosphate (B84403) is a water-soluble compound that, upon hydrolysis of its phosphate group by a phosphatase enzyme, yields the brightly red-fluorescent product 7-hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one), commonly known as DDAO. jenabioscience.comthermofisher.com This enzymatic reaction forms the basis of its function as a fluorogenic substrate.

A key feature of DDAO phosphate is the substantial spectral shift that occurs upon its conversion to DDAO. The substrate itself exhibits some fluorescence, with excitation and emission maxima at approximately 460 nm and 610 nm, respectively. fishersci.at However, the dephosphorylated product, DDAO, has a much longer-wavelength excitation maximum at around 646 nm and an emission maximum at approximately 659 nm. jenabioscience.comthermofisher.com This large Stokes shift, with a difference of over 200 nm between the excitation maxima of the substrate and the product, allows for the clear and distinct detection of the enzymatic activity with minimal background interference from the unreacted substrate. fishersci.atthermofisher.com

The properties of DDAO phosphate make it a valuable tool for studying a variety of phosphatases. It is known to be a substrate for enzymes such as alkaline phosphatase, protein phosphatase 2A, and others. immunomart.commedchemexpress.combio-connect.nl

Significance in Biochemical Assays and Research Probes

The unique characteristics of DDAO phosphate lend it significant importance in a range of biochemical applications. Its high water solubility, low Michaelis constant (KM), and high turnover rate make it particularly well-suited for sensitive and efficient assays. jenabioscience.comthermofisher.combiorbyt.com

Applications in Biochemical Assays:

Enzyme Activity Assays: DDAO phosphate is widely used to detect and quantify the activity of various enzymes, including β-galactosidase, sulfatase, protein phosphatase 2A, and carboxylesterase 2. immunomart.commedchemexpress.combio-connect.nl

High-Throughput Screening (HTS): Its suitability for microplate assays makes it a valuable tool in high-throughput screening for potential enzyme inhibitors or activators. thermofisher.comnih.gov

ELISA: In enzyme-linked immunosorbent assays (ELISAs), DDAO phosphate can be used as a substrate for alkaline phosphatase-conjugated secondary antibodies, providing a highly sensitive detection method. fishersci.com

Use as a Research Probe:

Blotting Techniques: DDAO phosphate is employed for the amplified detection of specific targets on blotting membranes. jenabioscience.combiorbyt.com

Cell-Based Assays: It has been used to monitor phosphatase activity within living cells. For instance, it was used to demonstrate the retained catalytic activity of alkaline phosphatase delivered into mouse melanoma cells. nih.govnih.gov

Biochip Systems: The substrate has been incorporated into miniature biochip systems for the detection of biological agents. jenabioscience.com

Historical Development and Early Applications of DDAO Phosphate

While the precise timeline of its initial synthesis is not extensively documented in the provided results, early research highlights its utility in various assays. A notable early application involved the characterization of DDAO phosphate as a substrate for protein phosphatase 2A in a fluorimetric microplate assay for detecting diarrhetic shellfish toxins, published in 2000. jenabioscience.com Another early use, reported in 2001, was in the dual fluorescence detection of total protein and alkaline phosphate-conjugated probes on blotting membranes. jenabioscience.com A document from 2002 further details its use as a phosphatase substrate, indicating its availability and application in research by that time. fishersci.com These early studies established the foundation for the widespread use of DDAO phosphate in modern biochemical research.

Data Tables

Table 1: Physicochemical Properties of DDAO Phosphate (Diammonium)

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₈Cl₂N₃O₅P | interchim.frimmunomart.combio-connect.nl |

| Molecular Weight | 422.20 g/mol | interchim.frimmunomart.combio-connect.nl |

| CAS Number | 500883-59-0 | immunomart.com |

| Form | Solid | jenabioscience.combiorbyt.com |

| Solubility | Good water solubility; 10 mM in DMSO | immunomart.comjenabioscience.comthermofisher.com |

| Storage Conditions | Store at -20°C, protected from light | fishersci.atjenabioscience.com |

Table 2: Spectroscopic Properties of DDAO Phosphate and its Hydrolysis Product (DDAO)

| Compound | Excitation Maximum (λex) | Emission Maximum (λem) | Source(s) |

| DDAO Phosphate (Substrate) | ~460 nm | ~610 nm | fishersci.at |

| DDAO (Hydrolysis Product) | ~646 nm | ~659 nm | jenabioscience.comthermofisher.comfishersci.com |

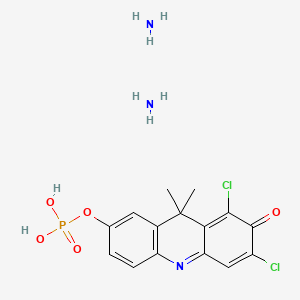

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C15H18Cl2N3O5P |

|---|---|

Molecular Weight |

422.2 g/mol |

IUPAC Name |

azane;(6,8-dichloro-9,9-dimethyl-7-oxoacridin-2-yl) dihydrogen phosphate |

InChI |

InChI=1S/C15H12Cl2NO5P.2H3N/c1-15(2)8-5-7(23-24(20,21)22)3-4-10(8)18-11-6-9(16)14(19)13(17)12(11)15;;/h3-6H,1-2H3,(H2,20,21,22);2*1H3 |

InChI Key |

BJSNVTPPOAOWCF-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)OP(=O)(O)O)N=C3C1=C(C(=O)C(=C3)Cl)Cl)C.N.N |

Origin of Product |

United States |

Mechanistic Principles of Ddao Phosphate Enzymatic Hydrolysis and Fluorescence Activation

Enzymatic Dephosphorylation Reaction Pathway of DDAO Phosphate (B84403)

The core mechanism of DDAO phosphate as a substrate involves its enzymatic hydrolysis by phosphatases, such as alkaline phosphatase or protein phosphatase 2A. medchemexpress.comjenabioscience.cominterchim.fr This reaction, known as dephosphorylation, centers on the cleavage of the phosphoester bond linking the phosphate group to the DDAO core. jenabioscience.com

The general pathway for the hydrolysis of such phosphate esters by metallophosphatases involves the enzyme's active site, which typically contains a dinuclear metal center. nih.gov This catalytic core facilitates the reaction by binding the substrate and activating a water molecule. nih.gov The activated water molecule then acts as a nucleophile, launching an attack on the phosphorus atom of the DDAO phosphate molecule. nih.gov This nucleophilic attack leads to the cleavage of the P-O bond, releasing the inorganic phosphate and the dephosphorylated product, 7-hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one), or DDAO. thermofisher.comthermofisher.com

A key feature of DDAO phosphate is that it possesses only a single moiety that is sensitive to hydrolysis. interchim.frfishersci.com This is in contrast to other substrates, such as fluorescein (B123965) diphosphate (B83284) (FDP), which undergoes a sequential two-step hydrolysis. interchim.frfishersci.com The single-step reaction of DDAO phosphate simplifies the kinetic profile of the enzymatic assay, avoiding the complexities of biphasic kinetics. fishersci.com

Fluorescence Generation Mechanism in the Dephosphorylated DDAO Product

The conversion of the essentially non-fluorescent DDAO phosphate into the highly fluorescent DDAO product is the basis for its use in enzyme assays. fishersci.com While the DDAO phosphate substrate itself can be fluorescent, its excitation maximum is significantly different from the product, allowing the two to be easily distinguished. interchim.frthermofisher.comfishersci.com

The enzymatic removal of the phosphate group from the 7-hydroxy position of the acridinone (B8587238) structure is the critical event that "activates" fluorescence. ru.nl This dephosphorylation results in the formation of the DDAO phenolate (B1203915) anion at an alkaline pH, which fundamentally alters the electronic distribution and resonant properties of the molecule. thermofisher.com This structural change causes a significant bathochromic shift (a shift to longer wavelengths) in the compound's absorption and emission spectra. thermofisher.comrsc.org Specifically, the difference between the absorption maximum of the DDAO phosphate substrate and the DDAO hydrolysis product is greater than 200 nm, which allows for selective excitation of the product without exciting the remaining substrate. jenabioscience.comthermofisher.comfishersci.com

The resulting DDAO product is a brightly fluorescent compound with distinct spectral properties. It is efficiently excited by the 633 nm spectral line of a Helium-Neon (He-Ne) laser and produces a strong red fluorescence. interchim.frthermofisher.comfishersci.com

Table 1: Spectral Properties of DDAO Phosphate and its Hydrolysis Product DDAO

This interactive table summarizes the key absorption and emission characteristics of the substrate and its fluorescent product.

| Compound | Absorption Max (λabs) | Emission Max (λem) | Molar Extinction Coefficient (ε) | Notes |

| DDAO Phosphate | ~430-450 nm | ~628 nm jenabioscience.com | 26.0 L mmol⁻¹ cm⁻¹ jenabioscience.com | Weakly fluorescent substrate. The large separation in absorption maxima between substrate and product minimizes background signal. thermofisher.comfishersci.com |

| DDAO (Hydrolysis Product) | ~646 nm jenabioscience.cominterchim.frthermofisher.com | ~659 nm jenabioscience.cominterchim.frthermofisher.com | Not specified | Bright red fluorescence. Efficiently excited by the 633 nm He-Ne laser line. thermofisher.comfishersci.com |

Kinetic Characterization of Enzyme-DDAO Phosphate Interactions (e.g., Michaelis-Menten Kinetics, Turnover Rates)

The interaction between phosphatase enzymes and the DDAO phosphate substrate is typically analyzed using Michaelis-Menten kinetics. creative-enzymes.comlibretexts.org This model describes the relationship between the rate of an enzyme-catalyzed reaction and the concentration of the substrate. libretexts.org Two key parameters derived from this model are the Michaelis constant (Kₘ) and the turnover number (kcat). libretexts.orgnih.gov

Michaelis Constant (Kₘ): This constant represents the substrate concentration at which the reaction rate is half of its maximum value (Vmax). libretexts.org A low Kₘ value indicates a high affinity of the enzyme for the substrate, meaning the enzyme can become saturated at lower substrate concentrations. DDAO phosphate is characterized by a low Kₘ, which contributes to its sensitivity as a substrate. jenabioscience.cominterchim.frthermofisher.comfishersci.com

Turnover Number (kcat): This parameter, also known as the catalytic constant, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is fully saturated with the substrate. nih.gov A high turnover rate signifies efficient catalytic conversion. DDAO phosphate exhibits a high turnover rate with phosphatases, leading to rapid signal generation. jenabioscience.cominterchim.frthermofisher.comfishersci.com

The combination of a low Kₘ and a high kcat makes DDAO phosphate a highly efficient and sensitive fluorogenic substrate, suitable for high-throughput screening and other quantitative enzyme assays. thermofisher.comthermofisher.com Furthermore, because the reaction proceeds in a single step, the kinetics are straightforward and follow a standard Michaelis-Menten model, unlike substrates that undergo multi-step hydrolysis. fishersci.com However, it is noted that with some enzymes like alkaline phosphatase, the reaction can be subject to product inhibition at high substrate concentrations, a common phenomenon in enzyme kinetics. researchgate.net

Table 2: Kinetic Characteristics of DDAO Phosphate as an Enzymatic Substrate

This interactive table outlines the key kinetic properties of DDAO phosphate when interacting with phosphatase enzymes.

| Kinetic Parameter | Description | Characteristic for DDAO Phosphate | Implication |

| Michaelis Constant (Kₘ) | Substrate concentration at half-maximal velocity; indicates enzyme-substrate affinity. libretexts.org | Low interchim.frthermofisher.comfishersci.com | High binding affinity between the enzyme and DDAO phosphate. |

| Turnover Rate (kcat) | Number of substrate molecules converted to product per enzyme site per unit time. nih.gov | High interchim.frthermofisher.comfishersci.com | Efficient and rapid conversion to the fluorescent DDAO product, enabling high sensitivity. |

| Kinetic Model | Mathematical description of the reaction rate versus substrate concentration. | Follows Michaelis-Menten kinetics. creative-enzymes.com | Predictable and straightforward analysis of enzyme activity. |

| Reaction Pathway | The number of enzymatic steps to yield the final product. | Single hydrolysis step. fishersci.com | Avoids complex biphasic kinetics, simplifying data interpretation. interchim.frfishersci.com |

Advanced Spectroscopic Characterization and Functional Properties of Ddao Phosphate for Research

Excitation and Emission Wavelength Profiles of DDAO Phosphate (B84403) Substrate and Fluorescent Product

DDAO phosphate is a substrate that, upon enzymatic hydrolysis of its phosphate group, yields a brightly fluorescent product, DDAO. jenabioscience.com The substrate itself exhibits some fluorescence, but its spectral characteristics are markedly different from the dephosphorylated product. thermofisher.comfishersci.com The excitation maximum for DDAO phosphate is approximately 477 nm, with an emission maximum around 628 nm. jenabioscience.comjenabioscience.com

Following enzymatic action, the resulting DDAO fluorophore displays a significant shift to longer wavelengths. Its absorption and excitation maximum is found at approximately 646 nm, and it fluoresces with an emission maximum of about 659 nm. jenabioscience.comthermofisher.cominterchim.fr This product can be efficiently excited by the 633 nm spectral line of a He-Ne laser, producing a strong red fluorescence. jenabioscience.comfishersci.cominterchim.fr

Table 1: Spectroscopic Properties of DDAO Phosphate and DDAO

| Compound | Excitation Max (λexc) | Emission Max (λem) |

| DDAO Phosphate | ~477 nm jenabioscience.comjenabioscience.com | ~628 nm jenabioscience.comjenabioscience.com |

| DDAO (Product) | ~646 nm thermofisher.cominterchim.fr | ~659 nm thermofisher.cominterchim.fr |

Spectral Shift Analysis for Discrimination Between DDAO Phosphate and Dephosphorylated DDAO

A critical feature for the utility of DDAO phosphate in assays is the substantial spectral separation between the substrate and its fluorescent product, DDAO. thermofisher.com The difference between the excitation maximum of DDAO phosphate (~477 nm) and the absorption maximum of the DDAO product (~646 nm) is greater than 200 nm. jenabioscience.comthermofisher.comfishersci.comjenabioscience.com This large Stokes shift allows for the clear and easy spectral discrimination of the two molecules. jenabioscience.comthermofisher.comfishersci.com

This significant shift ensures that when exciting the sample at a wavelength optimal for the DDAO product (e.g., 633 nm or 646 nm), there is minimal excitation of the remaining unhydrolyzed DDAO phosphate substrate. thermofisher.comfishersci.com The result is a high signal-to-background ratio, as the fluorescence detected is almost exclusively from the enzymatically generated DDAO, providing a sensitive measure of phosphatase activity. fishersci.com

Tunable Excitation and Long Emission Wavelength Characteristics of DDAO Fluorophore

The dephosphorylated product, DDAO, is characterized as a near-infrared (NIR) red fluorescent probe. medchemexpress.commedchemexpress.com A key property of the DDAO fluorophore is its tunable excitation wavelength, which can range from 600 nm to 650 nm. medchemexpress.commedchemexpress.commedchemexpress.com This flexibility allows for optimization with various light sources.

Furthermore, DDAO possesses a long emission wavelength, peaking at approximately 656 nm to 660 nm. medchemexpress.compnas.orgnih.gov The use of fluorophores with excitation and emission profiles in the far-red to near-infrared region of the spectrum is highly advantageous for biological assays. pnas.orgnih.gov This is because biological samples often exhibit high levels of autofluorescence at shorter wavelengths (below 600 nm), which can interfere with signal detection. pnas.org By operating at these longer wavelengths, the DDAO fluorophore minimizes interference from background fluorescence, thereby enhancing detection sensitivity. pnas.orgnih.gov

Considerations of Quantum Yield and Molar Absorptivity in DDAO Phosphate-Based Assays

The effectiveness of a fluorogenic probe is determined by the change in its photophysical properties upon reaction. For DDAO phosphate, this is evident in the dramatic difference in molar absorptivity (also known as the extinction coefficient, ε) and fluorescence quantum yield (Φ) between the substrate and the product. The fluorescence quantum yield is defined as the number of photons emitted per photon absorbed. fluorofinder.comomlc.org

The DDAO phosphate substrate has a molar absorptivity of 26,000 M⁻¹cm⁻¹. jenabioscience.comjenabioscience.com While its specific quantum yield is not widely reported, analogous DDAO-based substrates exhibit a significantly reduced quantum yield compared to the DDAO product. For instance, DDAO-sulfate has a quantum yield of 0.028, and DDAO-AME has a quantum yield of 0.07. pnas.orgnih.gov This low fluorescence efficiency is characteristic of the "off" state of the probe.

In contrast, the dephosphorylated DDAO product is highly fluorescent, with a reported quantum yield of 0.40. pnas.orgnih.govnih.govpnas.org This represents a substantial, up to 14-fold, increase in quantum efficiency upon hydrolysis. pnas.org The combination of a high molar absorptivity and a high quantum yield makes the DDAO product a very bright fluorophore. This significant "turn-on" fluorescent response, from a state of low quantum yield to high quantum yield, is fundamental to the high sensitivity achieved in assays utilizing the DDAO phosphate substrate. nih.govnih.gov

Table 2: Photophysical Properties of DDAO Phosphate and DDAO

| Compound | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |

| DDAO Phosphate | 26,000 jenabioscience.comjenabioscience.com | Low (e.g., 0.028 for DDAO-sulfate) pnas.org |

| DDAO (Product) | Not specified | 0.40 pnas.orgnih.govnih.govpnas.org |

Synthetic Methodologies and Chemical Modifications of Ddao Phosphate for Enhanced Research Utility

Chemical Synthesis Pathways for DDAO Phosphate (B84403) (Diammonium)

Detailed protocols for the initial phosphorylation of the parent DDAO (7-hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one)) molecule to yield DDAO phosphate are not extensively described in primary research literature, which often commences with the commercially available DDAO phosphate diammonium salt as a starting material. instras.com The synthesis of more complex derivatives, such as DDAO pyrophosphate, begins with this salt.

For example, the preparation of DDAO pyrophosphate involves dissolving DDAO-phosphate diammonium salt in an anhydrous solvent like dimethylformamide (DMF). instras.com The mixture is then activated with carbonyldiimidazole (CDI) and stirred overnight. After quenching excess CDI with methanol, tributylammonium (B8510715) dihydrogen phosphate is added, and the reaction proceeds for several days to yield the pyrophosphate derivative. instras.com This process underscores the role of the initial DDAO phosphate salt as a critical building block for more complex probes.

Strategies for Derivatization and Functionalization of DDAO Phosphate

The primary strategy for the functionalization of DDAO phosphate revolves around its use as a fluorogenic label that can be attached to other biologically relevant molecules. This derivatization leverages the inherent properties of the DDAO moiety, which undergoes a significant change in its spectroscopic characteristics upon cleavage of the phosphate group by an enzyme.

The most prominent functionalization strategy is the attachment of the DDAO-phosphate group to the terminal phosphate of nucleosides, creating DDAO-tagged nucleotides. instras.comresearchgate.net This transforms the molecule into a substrate for not only phosphatases but also DNA and RNA polymerases. researchgate.net In this context, the DDAO-phosphate acts as a reporter tag that is released upon nucleotide incorporation. google.com

Further derivatization can be envisioned by modifying the core DDAO scaffold itself to create probes for other enzyme classes. For instance, a fluorescent probe known as DDBL was developed by combining the DDAO chromophore with L-leucine to detect bacterial Leucine Aminopeptidase (LAP). mdpi.com While this demonstrates the versatility of the DDAO scaffold, the most common research application involves modifications via the phosphate group. mdpi.comcore.ac.uk

Design and Synthesis of DDAO-Tagged Nucleotides for Homogeneous Assays

A significant advancement in the utility of DDAO phosphate is its incorporation into terminally-labeled nucleoside polyphosphates for use in homogeneous enzymatic assays, such as those for single nucleotide polymorphism (SNP) analysis. instras.comnih.govnih.gov These assays operate on a coupled-enzyme system, typically involving a polymerase and a phosphatase. instras.com

Synthesis and Mechanism: The synthesis of these probes involves coupling DDAO-monophosphate to a nucleoside triphosphate. instras.com To improve incorporation rates by DNA polymerases, nucleotides with more than three phosphates (e.g., tetra- and pentaphosphates) are often synthesized. instras.com For example, the synthesis of a DDAO-labeled dideoxynucleotide pentaphosphate (ddT5P-DDAO) can be achieved by reacting DDAO-pyrophosphate with ddTTP previously activated with CDI. instras.com A similar strategy is used for tetraphosphate (B8577671) versions (e.g., ddT4P-DDAO). instras.com

Assay Principle:

Inert State : The DDAO-tagged nucleotide (e.g., dT4P-DDAO) is initially a poor substrate for alkaline phosphatase and exhibits specific spectral properties (e.g., a yellow color). instras.com

Polymerase Incorporation : A DNA polymerase incorporates the nucleotide into a DNA strand, releasing the DDAO-polyphosphate dye moiety. instras.comgoogle.com

Phosphatase Hydrolysis : The released DDAO-polyphosphate is then rapidly hydrolyzed by alkaline phosphatase, cleaving the phosphate ester bond. instras.com

Signal Generation : This final cleavage releases the free DDAO fluorophore (7-hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one)), which has distinctly different and intensely fluorescent spectral properties (e.g., a blue color and bright red fluorescence). instras.comthermofisher.com

This change in spectral properties can be easily detected, forming the basis of a real-time, homogeneous assay. instras.com The signal can be further amplified by using a 3' exonuclease to repeatedly remove the incorporated nucleotide, allowing the polymerase to add it again, generating more fluorescent dye. instras.com

| Compound | UV λmax | Mass Spectrometry (M-1) | Reference |

| ddA4P-DDAO | 260 nm, 457 nm | 843.30 (calc 842.97) | instras.com |

| ddG4P-DDAO | 257 nm, 457 nm | 859.40 (calc 858.97) | instras.com |

| ddT4P-DDAO | 267 nm, 455 nm | 833.85 (calc 833.95) | instras.com |

This interactive table summarizes the properties of synthesized DDAO-tagged dideoxynucleotide tetraphosphates.

Methodologies for Modifying Spectroscopic or Enzymatic Recognition of DDAO Phosphate

The utility of DDAO phosphate as a probe is fundamentally based on the modification of its spectroscopic properties upon enzymatic action. The methodologies for modification, therefore, center on controlling this transition and tailoring the molecule for recognition by specific enzymes.

Spectroscopic Modification: The core principle of DDAO phosphate as a substrate is the dramatic spectral shift between its esterified and hydrolyzed forms. thermofisher.comjenabioscience.com The DDAO phosphate ester is weakly fluorescent. fishersci.com Upon enzymatic hydrolysis of the phosphate group, the resulting DDAO product exhibits a large Stokes shift and emits a bright red fluorescence. jenabioscience.combiorbyt.com

DDAO Phosphate (Ester) : Has an excitation maximum around 477 nm and an emission maximum at 628 nm. jenabioscience.com It is described as having a yellow color in solution. instras.com

DDAO (Hydrolyzed Product) : Has an absorption maximum around 646 nm and an emission maximum around 659 nm. thermofisher.comfishersci.com It is efficiently excited by the 633 nm line of a He-Ne laser. jenabioscience.com

The difference in excitation maxima between the substrate and the product is over 200 nm, which allows the two states to be easily distinguished and minimizes background interference. thermofisher.comfishersci.com This inherent spectral modification is the key to its function in assays.

Modification of Enzymatic Recognition: Enzymatic recognition is primarily modified by attaching the DDAO-phosphate moiety to other molecules. As detailed in section 4.3, conjugating it to nucleosides renders it a substrate for DNA polymerases. instras.com Research has shown that modifying the length of the polyphosphate chain significantly impacts the rate of incorporation by these enzymes. Labeled tetra- and pentaphosphates are incorporated by DNA polymerases at rates 10 to 50 times faster than the corresponding labeled triphosphates, making them superior substrates for sequencing and other polymerase-based assays. instras.com This demonstrates that altering the phosphate chain length is a key methodology for modifying enzymatic recognition and enhancing the probe's utility.

| Compound State | λexc (nm) | λem (nm) | Appearance/Notes | Reference |

| DDAO Phosphate (Ester) | ~477 | ~628 | Yellow color, weakly fluorescent | instras.comjenabioscience.com |

| DDAO (Hydrolyzed) | ~646 | ~659 | Blue color, bright red fluorescence | instras.comthermofisher.com |

This interactive table summarizes the key spectroscopic properties of DDAO phosphate before and after enzymatic hydrolysis.

Sophisticated Methodological Applications of Ddao Phosphate in Biochemical Assays

Utilization in Solution-Based Enzymatic Activity Assays

DDAO phosphate (B84403) is a prominent fluorogenic substrate for phosphatases, particularly alkaline phosphatase, in solution-based enzymatic activity assays. jenabioscience.cominterchim.fr The principle of these assays lies in the enzymatic hydrolysis of the phosphate group from the DDAO phosphate molecule. This reaction yields the highly fluorescent product 7-hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one), also known as DDAO. nih.gov

A key advantage of DDAO phosphate is the significant spectral shift between the substrate and its fluorescent product. interchim.frthermofisher.com The substrate itself exhibits some fluorescence, but its excitation and emission maxima are markedly different from those of the dephosphorylated DDAO. thermofisher.comtaylorandfrancis.com The DDAO product has absorption and emission maxima at approximately 646 nm and 659 nm, respectively, and is efficiently excited by the 633 nm spectral line of a He-Ne laser. jenabioscience.comthermofisher.com This large spectral separation, often exceeding 200 nm, allows for the clear and distinct measurement of the fluorescent product without interference from the unreacted substrate. jenabioscience.comthermofisher.com

Furthermore, DDAO phosphate possesses favorable biochemical characteristics for enzymatic assays, including good water solubility, a low Michaelis constant (KM), and a high turnover rate, making it a sensitive and efficient substrate. jenabioscience.comthermofisher.com These properties are advantageous for continuous monitoring of enzyme activity, including that of acid phosphatases. interchim.fr For instance, it has been effectively used to detect the activity of various enzymes such as protein phosphatase 2A. medchemexpress.commedchemexpress.com

Amplified Detection Techniques for DDAO Phosphate on Solid-Phase Supports (e.g., Blotting Membranes)

The application of DDAO phosphate extends beyond solution-based assays to amplified detection techniques on solid-phase supports like blotting membranes. jenabioscience.com This is particularly valuable in methodologies such as Western blotting, where sensitive detection of specific proteins is crucial. In this context, an enzyme-conjugated secondary antibody (commonly alkaline phosphatase) binds to the primary antibody targeting the protein of interest on the membrane. nih.gov

The addition of DDAO phosphate as the substrate leads to the enzymatic generation of the fluorescent DDAO product directly at the location of the target protein. nih.govresearchgate.net This localized production of a fluorescent signal provides a highly sensitive method for protein detection. The resulting fluorescence can be visualized and quantified using imaging systems equipped with appropriate excitation sources and filters. wiley-vch.de

One notable application is in "DyeChrome Double Western blot stain" procedures, which allow for the simultaneous detection of multiple targets on the same blot. nih.govresearchgate.net In such methods, DDAO phosphate is used to detect alkaline phosphatase-conjugated probes, generating a red fluorescent signal, while other fluorescent dyes are used for different targets. nih.gov This multiplexing capability enhances the efficiency and information output from a single blotting experiment. The use of DDAO phosphate in this manner has been reported for the analysis of protein expression in various cultured cell lines. nih.gov

Integration of DDAO Phosphate in Microplate-Based High-Throughput Screening Methodologies

The properties of DDAO phosphate make it exceptionally well-suited for microplate-based high-throughput screening (HTS) assays. thermofisher.com HTS involves the rapid testing of large numbers of compounds, often for their ability to modulate the activity of a specific enzyme. The robust and sensitive nature of the DDAO phosphate assay allows for reliable measurements in the small volumes typical of microplate wells (e.g., 384-well plates). benthamopenarchives.com

The fluorescence-based detection is highly amenable to automation and the use of microplate readers, facilitating the screening of extensive compound libraries. thermofisher.com The assay's stability over time is also a critical factor in HTS, ensuring consistent results across numerous plates in a screening run. benthamopenarchives.com For example, DDAO phosphate has been used in fluorimetric microplate assays to detect diarrhetic shellfish toxins by measuring their inhibition of protein phosphatase 2A. jenabioscience.com

The development of such assays is crucial for drug discovery and other areas of research requiring the efficient analysis of many samples. The use of DDAO phosphate in these platforms provides a sensitive and reliable method for identifying molecules that can act as enzyme inhibitors or activators. benthamopenarchives.com

Application of DDAO Phosphate in Miniaturized Biochip Systems for Biosensing

The compatibility of DDAO phosphate with modern detection technologies is further demonstrated by its successful integration into miniaturized biochip systems for biosensing. jenabioscience.com These biochips, often based on complementary metal-oxide-semiconductor (CMOS) technology, can incorporate arrays of photosensors for multianalyte detection. rdrop.com

A key advantage of DDAO phosphate in this context is that its fluorescent product, DDAO, can be efficiently excited by miniature diode lasers (e.g., at 635 nm). rdrop.com This allows for the development of compact and portable biochip systems. Such systems have been designed for the rapid detection of biological warfare agents, like Bacillus globigii spores (a surrogate for B. anthracis), using an ELISA-based method on the chip. rdrop.comresearchgate.net In this application, alkaline phosphatase conjugated to a detection antibody catalyzes the conversion of DDAO phosphate to the fluorescent DDAO, which is then detected by the biochip's integrated photosensors. rdrop.com

The high sensitivity and potential for multiplexing make DDAO phosphate-based detection on biochips a powerful tool for various point-of-care and field-based diagnostic applications. rdrop.comgoogle.com Research has also explored enhancing the fluorescence signal in microchannels by utilizing polymer structures, which can amplify the detection of DDAO, further improving the sensitivity of these miniaturized systems. acs.orgacs.orgresearchgate.net

Fluorimetric Quantification of Enzymatic Activity Using DDAO Phosphate in Diverse Research Settings

The fluorimetric quantification of enzymatic activity using DDAO phosphate is a versatile technique applied across a wide range of research settings. Its application is not limited to a single enzyme type but can be used for various phosphatases and in enzyme-linked immunosorbent assays (ELISAs). taylorandfrancis.commedchemexpress.commedchemexpress.com

The fundamental principle remains the same: the enzymatic activity is directly proportional to the rate of fluorescent DDAO production, which can be measured over time. This allows for the precise quantification of enzyme levels or the study of enzyme kinetics. For instance, DDAO phosphate has been utilized in assays to measure the activity of enzymes like β-galactosidase and sulfatase. medchemexpress.commedchemexpress.com

The distinct spectral properties of DDAO phosphate and its product are crucial for accurate quantification, minimizing background noise and interference. interchim.frtaylorandfrancis.com This method has been employed in diverse applications, from detecting proteins on blotting membranes to measuring enzymatic activity within living cells after the intracellular delivery of functional enzymes. jenabioscience.comnih.gov The adaptability of the DDAO phosphate system ensures its continued relevance in both basic and applied biochemical research.

Interactions of Ddao Phosphate with Biological Macromolecules and Cellular Systems

Substrate Specificity of DDAO Phosphate (B84403) with Diverse Phosphatase Enzymes

DDAO phosphate is primarily designed as a substrate for enzymes that catalyze the hydrolysis of phosphate esters. Its interaction and specificity vary across different enzyme families. While the core DDAO molecule can be conjugated to different chemical groups to target other enzymes, DDAO phosphate itself is specific to phosphatases. medchemexpress.commedchemexpress.commedchemexpress.com

Alkaline Phosphatase (ALP): DDAO phosphate is a well-established and widely used substrate for alkaline phosphatase. thermofisher.cominterchim.frnottingham.ac.uk The enzymatic removal of the phosphate moiety by ALP produces the fluorescent compound DDAO, a reaction that forms the basis of many assays. thermofisher.comthermofisher.com This interaction is fundamental to its application in enzyme-linked immunosorbent assays (ELISAs) and other detection methods where ALP is used as a reporter enzyme. taylorandfrancis.comthermofisher.com

Protein Phosphatase 2A (PP2A): Research has characterized DDAO phosphate as an effective fluorogenic substrate for Protein Phosphatase 2A. interchim.frjenabioscience.comfishersci.comjenabioscience.com Studies have demonstrated a direct relationship between PP2A concentration and the fluorescence generated from DDAO phosphate hydrolysis. nih.gov This specificity has been harnessed to develop enzyme inhibition assays, for instance, in the detection of toxins like okadaic acid that specifically inhibit PP2A. nih.gov

Other Enzymes (β-galactosidase, Sulfatase, Carboxylesterase 2, Esterase): The DDAO molecular structure is versatile and can be modified to act as a substrate for enzymes other than phosphatases. However, this requires conjugating the DDAO fluorophore to a different chemical group. For example, to detect β-galactosidase activity, a galactose sugar is attached to DDAO, forming DDAO-galactoside (DDAOG). thermofisher.commedchemexpress.comaacrjournals.org Similarly, detection of sulfatases or esterases would involve DDAO-sulfate or DDAO-ester conjugates, respectively. medchemexpress.commedchemexpress.commedchemexpress.com Therefore, DDAO phosphate itself is not a direct substrate for these enzymes; rather, the DDAO core is part of a broader class of probes. medchemexpress.commedchemexpress.commedchemexpress.com

Human Albumin: DDAO-based probes can be designed for the detection of various proteins, including human albumin. medchemexpress.commedchemexpress.commedchemexpress.com However, this interaction is not typically based on enzymatic substrate hydrolysis in the way it is for phosphatases.

The table below summarizes the substrate relationship between DDAO phosphate and the specified enzymes.

| Enzyme | Substrate Relationship with DDAO Phosphate | Notes |

| Alkaline Phosphatase (ALP) | Direct Substrate | Enzymatic hydrolysis of the phosphate group yields fluorescent DDAO. thermofisher.cominterchim.fr |

| Protein Phosphatase 2A (PP2A) | Direct Substrate | Used as a fluorogenic substrate in assays for PP2A activity and inhibition. jenabioscience.comnih.gov |

| β-galactosidase | Not a direct substrate | A different conjugate, DDAO-galactoside (DDAOG), is the substrate. thermofisher.commedchemexpress.com |

| Sulfatase | Not a direct substrate | A DDAO-sulfate conjugate would be required. medchemexpress.commedchemexpress.com |

| Carboxylesterase 2 / Esterase | Not a direct substrate | A DDAO-ester conjugate would be required. medchemexpress.commedchemexpress.com |

| Human Albumin | Not an enzymatic substrate | DDAO-based probes can be designed for detection, but not via phosphate hydrolysis. medchemexpress.commedchemexpress.com |

Analysis of Enzyme-Substrate Binding Dynamics and Catalytic Efficiency with DDAO Phosphate

The effectiveness of DDAO phosphate as a substrate is marked by favorable kinetic properties, indicating efficient binding and rapid catalytic conversion by target phosphatases.

Multiple sources characterize DDAO phosphate as having a low Michaelis constant (KM) and a high turnover rate. thermofisher.cominterchim.frjenabioscience.comfishersci.comjenabioscience.com A low KM value signifies a high affinity of the enzyme for the substrate, meaning the enzyme can become saturated at relatively low substrate concentrations. A high turnover rate indicates that the enzyme processes the substrate into a product rapidly once bound. Together, these characteristics make DDAO phosphate a highly sensitive substrate for detecting phosphatase activity. interchim.frfishersci.com

The analysis of its catalytic efficiency is greatly aided by its distinct spectroscopic properties. The substrate, DDAO phosphate, is only weakly fluorescent, while the hydrolyzed product, DDAO, is a brightly fluorescent molecule with a significantly different emission spectrum. jenabioscience.com The shift between the emission maxima of the substrate and the product is over 200 nm, which allows the two to be easily distinguished and enables the precise monitoring of product formation over time. interchim.frjenabioscience.comfishersci.com The hydrolysis product is efficiently excited by common laser lines (e.g., 633 nm He-Ne laser) and emits in the far-red region of the spectrum (~659 nm). thermofisher.comfishersci.comjenabioscience.com

The binding of the phosphate moiety is a critical aspect of the interaction. In phosphatases and other phosphate-binding enzymes, the phosphate group of the substrate typically interacts with conserved amino acid residues in the enzyme's active site, such as arginine, histidine, and serine, which facilitates proper positioning for catalysis. nih.gov

Table 2: Kinetic and Spectroscopic Properties of DDAO Phosphate

| Property | Description | Significance |

|---|---|---|

| Michaelis Constant (KM) | Low thermofisher.comjenabioscience.comfishersci.com | High binding affinity between enzyme and substrate. |

| Turnover Rate | High thermofisher.comjenabioscience.comfishersci.com | Efficient and rapid conversion to product. |

| Water Solubility | Good thermofisher.comjenabioscience.comfishersci.com | Allows for use in aqueous buffer systems for solution-based assays. |

| Spectroscopic Shift | Emission maximum shifts >200 nm upon hydrolysis. jenabioscience.comfishersci.com | Enables clear, unambiguous detection of enzymatic activity with low background. |

| Product Excitation/Emission | ~646 nm / ~659 nm thermofisher.comjenabioscience.comfishersci.com | Falls within the far-red spectrum, minimizing interference from cellular autofluorescence. |

Investigation of DDAO Phosphate in Intracellular Enzyme Activity Measurements

DDAO phosphate is a valuable tool for measuring enzyme activity directly within living cells. Its ability to act as a substrate for endogenous or delivered phosphatases inside the cellular environment allows for real-time functional assessments.

A key application involves verifying the catalytic activity of enzymes delivered into cells. In one study, alkaline phosphatase (ALP) was transported into mouse melanoma B16 cells. acs.orgnih.gov To confirm that the enzyme remained active after internalization, DDAO phosphate was added to the cell culture medium. acs.org The experimental procedure involved incubating the cells with the substrate, after which the intracellular fluorescence of the hydrolyzed DDAO product was analyzed using methods like fluorescence microscopy and flow cytometry. acs.org

The results showed a significant increase in fluorescence inside cells that had received the active enzyme compared to control cells, directly demonstrating the retained catalytic function of the delivered ALP. acs.org Notably, the researchers also detected a basal level of fluorescence in control cells, indicating that DDAO phosphate is sensitive enough to measure the activity of the cells' own endogenous phosphatases. acs.org

Applications of DDAO Phosphate in DNA-Protein Nanogel and Lipoproplex Systems for Enzyme Delivery and Activity Assessment

DDAO phosphate plays a critical role in validating advanced enzyme delivery systems, such as those based on DNA-protein nanogels and lipoproplexes. These nanostructures are designed to transport functional proteins, like enzymes, into living cells for therapeutic or research purposes. nih.govnih.gov

In a notable proof-of-concept study, researchers constructed DNA-based nanogels loaded with alkaline phosphatase (ALP). acs.orgnih.gov These nanogels, with dimensions of approximately 100 nm, were capable of carrying around 100 enzyme molecules each, creating a high local concentration of the enzyme (~100-130 µM). acs.orgnih.gov The nanogels were then complexed with cationic lipids to form lipoproplexes (ALP-LPX), which facilitated their entry into living cells. acs.org

The central challenge in such delivery systems is to confirm that the enzyme cargo not only reaches the cell's interior but also remains structurally intact and functionally active. DDAO phosphate was the key reagent used for this assessment. acs.orgnih.gov By exposing the cells to DDAO phosphate after treatment with the ALP-loaded lipoproplexes, researchers could measure the intracellular enzymatic activity. The resulting strong fluorescent signal from the hydrolyzed DDAO product provided definitive evidence that the nanogel-based delivery platform successfully transported the enzyme into the cells while preserving its catalytic function. acs.orgnih.govnih.gov

Table 3: DDAO Phosphate in Nanogel Delivery System Assessment

| System Component | Role | Assessment Method | Finding |

|---|---|---|---|

| DNA-Protein Nanogel | Carrier for alkaline phosphatase (ALP) enzyme. nih.gov | - | Capable of loading ~100 enzyme molecules per nanogel. acs.orgnih.gov |

| Lipoproplex (LPX) | Nanogel complexed with lipids to enable cell entry. acs.org | - | Facilitates efficient delivery into B16 melanoma cells. acs.org |

| DDAO Phosphate | Fluorogenic substrate. | Added to cells post-delivery to measure intracellular ALP activity. acs.org | Confirmed that the delivered ALP retained its catalytic function. acs.orgnih.govnih.gov |

Role of DDAO Phosphate as a Reporter Molecule in Cell Biology Studies

A reporter molecule serves to signal a specific biological event or activity. DDAO phosphate functions as an effective reporter for phosphatase activity, converting the enzymatic action of dephosphorylation into a readily detectable far-red fluorescent signal. thermofisher.comfishersci.com

The core of its reporting function lies in the dramatic change in its optical properties upon interaction with a phosphatase. The substrate itself is largely non-fluorescent at the product's emission wavelength, but its enzymatic product, DDAO, is brightly fluorescent. fishersci.comjenabioscience.com This "off-to-on" switching provides a high signal-to-noise ratio, making it an excellent reporter system.

Applications of DDAO phosphate as a reporter molecule include:

Monitoring Intracellular Enzyme Activity: As detailed previously, it can report on the activity of both endogenous and exogenously delivered phosphatases within living cells, providing insights into cellular processes or the success of a delivery vehicle. acs.org

Use in Blotting and Immunoassays: In techniques like Western blotting, alkaline phosphatase is often conjugated to a secondary antibody or streptavidin. thermofisher.com After the binding steps are complete, the blot is incubated with DDAO phosphate. The enzyme then cleaves the substrate, producing a fluorescent signal precisely at the location of the target protein, thus "reporting" its presence. thermofisher.com

Identifying Specific Cell Populations: While the probe DDAOG is used to identify senescent cells based on their high β-galactosidase activity, nih.gov a similar principle could apply to DDAO phosphate. It could potentially be used to identify or sort cells based on differential expression or activity of cell-surface phosphatases, effectively reporting on the physiological state of a cell.

The use of DDAO phosphate is advantageous because its product fluoresces at long wavelengths (~659 nm), an area of the spectrum where cellular autofluorescence is minimal. thermofisher.com This spectral property enhances its reliability as a reporter by ensuring that the detected signal originates specifically from the enzymatic reaction.

Applications of Ddao Phosphate in Diagnostic and Advanced Analytical Research

Detection and Quantification of Specific Biological Toxins Using DDAO Phosphate (B84403) (e.g., Diarrhetic Shellfish Toxins)

DDAO phosphate is a key reagent in fluorimetric assays for the detection and quantification of various biological toxins, most notably diarrhetic shellfish toxins (DSTs). jenabioscience.com These toxins, such as okadaic acid and its analogs, are potent inhibitors of protein phosphatases. researchgate.net The detection method utilizes DDAO phosphate as a substrate for protein phosphatase 2A (PP-2A). In the absence of toxins, PP-2A hydrolyzes the phosphate group from DDAO phosphate, yielding a highly fluorescent product, DDAO. jenabioscience.comjenabioscience.com However, in the presence of DSTs, the activity of PP-2A is inhibited, leading to a decrease in fluorescence. This inverse relationship between toxin concentration and fluorescence intensity allows for the sensitive quantification of these toxins. jenabioscience.comthermofisher.com

This fluorimetric microplate assay has been characterized for its effectiveness in detecting diarrhetic shellfish toxins. jenabioscience.comjenabioscience.com The assay's sensitivity makes it a valuable tool for monitoring shellfish and preventing diarrhetic shellfish poisoning (DSP), a gastrointestinal illness caused by consuming contaminated seafood. researchgate.netmdpi.com

Table 1: Research Findings on DDAO Phosphate for Diarrhetic Shellfish Toxin Detection

| Parameter | Description | Reference |

| Analyte | Diarrhetic Shellfish Toxins (e.g., Okadaic Acid) | researchgate.net |

| Enzyme | Protein Phosphatase 2A (PP-2A) | jenabioscience.comjenabioscience.com |

| Substrate | DDAO phosphate | jenabioscience.comjenabioscience.com |

| Detection Principle | Inhibition of PP-2A by toxins reduces the enzymatic hydrolysis of DDAO phosphate, leading to decreased fluorescence. | jenabioscience.comthermofisher.com |

| Application | Fluorimetric micro-plate assay for quantifying diarrhetic shellfish toxins in mussels. | jenabioscience.commdpi.com |

Development of DDAO Phosphate-Based Biosensors for Environmental or Biological Analytes (e.g., aerosolized Bacillus globigii spores)

The unique properties of DDAO phosphate have been instrumental in the development of highly sensitive biosensors for a range of environmental and biological analytes. nih.govfrontiersin.org A prominent example is its use in a miniature biochip system designed for the detection of aerosolized Bacillus globigii spores, a surrogate for Bacillus anthracis, the causative agent of anthrax. researchgate.netrdrop.comnih.gov

This biosensor technology combines a sensitive and selective enzyme-linked immunosorbent assay (ELISA) with a compact biochip detection system. researchgate.netrdrop.com In this system, DDAO phosphate serves as a fluorogenic substrate for alkaline phosphatase, an enzyme conjugated to a detector antibody. The enzymatic cleavage of DDAO phosphate produces the fluorescent product DDAO, which can be detected using a miniature diode laser for excitation. rdrop.comnih.gov This method allows for the detection of low concentrations of spores, providing an early warning of potential biowarfare agent release. rdrop.com The combined portable bioaerosol sampler and miniature biochip system has demonstrated the ability to detect as few as 100 B. globigii spores, which corresponds to 17 aerosolized spores per liter of air. nih.gov

Table 2: DDAO Phosphate-Based Biosensors for Analyte Detection

| Analyte | Biosensor Type | Detection Principle | Key Findings | Reference |

| Aerosolized Bacillus globigii spores | Miniature Biochip System with ELISA | Enzymatic cleavage of DDAO phosphate by alkaline phosphatase produces a fluorescent signal. | Detected 100 spores (17 spores/L of air). Offers a rapid and sensitive method for biological warfare agent detection. | researchgate.netrdrop.comnih.gov |

Utilization of DDAO Phosphate in Specific Single Nucleotide Polymorphism (SNP) Assays

While direct utilization of DDAO phosphate in the core chemistry of most common single nucleotide polymorphism (SNP) genotyping assays is not the primary application, the principles of enzymatic signal amplification, for which DDAO phosphate is well-suited, are relevant to certain SNP detection methodologies. nih.gov Many SNP detection methods rely on the highly specific recognition of a single base difference in a DNA sequence. nih.gov

Some advanced SNP assays could theoretically incorporate an enzyme-linked detection step where alkaline phosphatase is conjugated to a probe or primer. In such a hypothetical scenario, following the specific hybridization or extension event that identifies the SNP, the bound enzyme would catalyze the conversion of DDAO phosphate to its fluorescent product. This would provide a sensitive, fluorescence-based readout to indicate the presence of a specific allele. The high turnover rate and the significant spectral shift of DDAO phosphate upon hydrolysis would be advantageous in such an assay, offering a high signal-to-noise ratio. jenabioscience.comthermofisher.com

Table 3: Potential Application of DDAO Phosphate in SNP Assays

| Assay Component | Role of DDAO Phosphate | Potential Advantage |

| Detection System | Fluorogenic substrate for an enzyme-linked probe. | High sensitivity and signal amplification. |

| Signal Generation | Enzymatic hydrolysis of DDAO phosphate produces a fluorescent signal indicating the presence of a specific SNP. | Favorable spectroscopic properties for detection. |

Integration of DDAO Phosphate into Chemiluminescent Enzyme Immunoassays (CLEIA)

Chemiluminescent enzyme immunoassays (CLEIA) are a highly sensitive type of immunoassay that combines the specificity of antibodies with the signal amplification of an enzyme-catalyzed chemiluminescent reaction. sigmaaldrich.comtandfonline.com While luminol (B1675438) and its derivatives are common substrates for horseradish peroxidase (HRP), adamantyl dioxetane phenyl phosphate-based substrates are typically used for alkaline phosphatase (AP) in CLEIA systems. mdpi.comnih.gov

DDAO phosphate, being a fluorogenic substrate for phosphatases, can be integrated into modified CLEIA platforms that utilize fluorescence detection instead of, or in addition to, chemiluminescence. semanticscholar.orginterchim.fr In such a system, an antibody or antigen is labeled with alkaline phosphatase. Following the immune reaction, the addition of DDAO phosphate would lead to the generation of a fluorescent signal proportional to the amount of analyte present. interchim.fr The good water solubility, low KM, and high turnover rate of DDAO phosphate make it a suitable substrate for such high-performance bioanalyses. jenabioscience.comthermofisher.com

Table 4: Integration of DDAO Phosphate into Immunoassays

| Immunoassay Type | Role of DDAO Phosphate | Detection Principle | Advantages | Reference |

| Fluorescence-based Enzyme Immunoassay | Fluorogenic substrate for alkaline phosphatase label. | Enzymatic hydrolysis of DDAO phosphate generates a fluorescent signal. | High sensitivity, good water solubility, low KM, and high turnover rate. | jenabioscience.comthermofisher.cominterchim.fr |

Computational and Theoretical Investigations Pertaining to Ddao Phosphate

Molecular Modeling and Structural Analysis of DDAO Phosphate (B84403)

Molecular modeling is instrumental in determining the three-dimensional structure and conformational dynamics of DDAO phosphate. Techniques such as molecular mechanics (MM) are used to predict the most stable geometric arrangement of the atoms by optimizing the molecule's potential energy.

The structure of DDAO phosphate consists of a rigid tricyclic acridinone (B8587238) core, substituted with two chlorine atoms and two methyl groups, and a phosphate group attached at the 7-position. The diammonium salt form implies the presence of two ammonium (B1175870) counter-ions neutralizing the charge on the phosphate group. Molecular models can predict bond lengths, bond angles, and dihedral angles, providing a detailed structural blueprint. For instance, the geometry around the phosphorus atom is expected to be tetrahedral, and the acridinone ring system is largely planar.

| Structural Parameter | Predicted Value Range | Method of Determination |

| P-O Bond Length (Ester) | 1.58 - 1.62 Å | Energy Minimization (MM/DFT) |

| P-O Bond Length (Anionic) | 1.48 - 1.52 Å | Energy Minimization (MM/DFT) |

| O-P-O Bond Angle | 107 - 112° | Energy Minimization (MM/DFT) |

| Acridinone Ring Planarity | < 5° deviation | Geometry Optimization |

These values are illustrative and based on typical organophosphate structures determined by computational chemistry.

Quantum Chemical Calculations of Electronic States and Fluorescence Properties of DDAO and its Derivatives

DDAO phosphate itself is a non-fluorescent substrate. interchim.fr Enzymatic hydrolysis cleaves the phosphate group to yield the highly fluorescent product, 7-hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one), or DDAO. jenabioscience.comthermofisher.com Quantum chemical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are essential for understanding the electronic transitions that govern this fluorescence. acs.org

These calculations can determine the energies of the ground state (S₀) and excited states (S₁, S₂, etc.) and the transition probabilities between them. For the fluorescent product DDAO, TD-DFT can model the absorption of light (S₀ → S₁) and the subsequent emission of a photon (S₁ → S₀), which constitutes fluorescence. The significant difference in the electronic structure between DDAO phosphate and DDAO explains why one is fluorescent and the other is not. The phosphate group in DDAO phosphate alters the electronic distribution of the acridinone chromophore, preventing the electronic transition responsible for fluorescence. Upon its removal, the 7-hydroxy group's electronic donating character restores the intramolecular charge transfer (ICT) character necessary for strong fluorescence in the red region of the spectrum. sioc-journal.cn

The calculated spectroscopic properties can be compared with experimental data to validate the computational model.

| Property | DDAO Phosphate (Substrate) | DDAO (Fluorescent Product) | Computational Method |

| Calculated λabs (max) | ~450 nm | ~645 nm | TD-DFT |

| Calculated λem (max) | N/A (non-fluorescent) | ~658 nm | TD-DFT |

| Oscillator Strength (S₀→S₁) | Low | High | TD-DFT |

| Experimental λabs/λem (max) | ~460 nm / Weakly fluorescent | ~646 nm / ~659 nm jenabioscience.com | Spectroscopy |

Computational values are representative estimates from typical TD-DFT calculations on similar dyes.

Computational Simulations of Enzyme-DDAO Phosphate Docking and Reaction Mechanisms

DDAO phosphate serves as a substrate for various phosphatases, such as alkaline phosphatase. interchim.frjenabioscience.com Computational docking and quantum mechanics/molecular mechanics (QM/MM) simulations can elucidate the precise mechanism of this enzymatic reaction.

Molecular Docking: This technique predicts the preferred orientation of DDAO phosphate when it binds to the active site of a phosphatase. frontiersin.org Docking algorithms score different binding poses based on factors like electrostatic interactions and shape complementarity. For DDAO phosphate, docking would show how the phosphate group orients itself relative to the catalytic residues (e.g., serine) and metal ions (e.g., Zn²⁺, Mg²⁺) typically found in a phosphatase active site. nih.gov

QM/MM Simulations: To model the chemical reaction of hydrolysis, a hybrid QM/MM approach is employed. The reactive core—comprising the phosphate group of the substrate and the key amino acid residues of the enzyme—is treated with high-accuracy quantum mechanics. nih.gov The rest of the protein and solvent are treated with more computationally efficient molecular mechanics. This method allows for the simulation of the entire catalytic process: the nucleophilic attack by a serine residue on the phosphorus atom, the formation of a transient pentacovalent intermediate, the breaking of the P-O bond to release the DDAO chromophore, and the subsequent hydrolysis of the phosphorylated enzyme to regenerate its active state. nih.gov These simulations provide activation energy barriers and reaction pathways that explain the enzyme's catalytic efficiency.

| Stage of Reaction | Key Interacting Residues (Example: Alkaline Phosphatase) | Computational Method |

| Substrate Binding | Arginine, Serine, Zn²⁺ ions | Molecular Docking |

| Nucleophilic Attack | Serine | QM/MM |

| Transition State Stabilization | Zn²⁺ ions, Arginine | QM/MM |

| Product Release | Water, Histidine | QM/MM |

In Silico Design and Prediction of Novel DDAO Phosphate Derivatives with Tailored Spectroscopic or Functional Characteristics

Computational methods enable the in silico design of new molecules before their synthesis, saving significant time and resources. frontiersin.org Starting with the DDAO phosphate scaffold, new derivatives can be designed to have tailored properties, such as shifted absorption/emission wavelengths, improved substrate specificity for a particular enzyme, or altered water solubility.

For example, modifying the substituents on the acridinone ring could fine-tune the spectroscopic properties of the resulting fluorescent product. Replacing the chlorine atoms with electron-donating or electron-withdrawing groups would alter the energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO), thereby changing the color of its fluorescence. TD-DFT calculations would be used to predict the absorption and emission spectra of these hypothetical molecules. nih.gov

Similarly, modifications to the phosphate group itself could create substrates with higher selectivity for specific phosphatases. By altering the sterics or electronics around the phosphate, one could design a molecule that fits preferentially into the active site of a target enzyme over others. Molecular docking studies would be used to screen a virtual library of such derivatives and predict their binding affinities. frontiersin.org

| Design Goal | Proposed Modification | Predictive Computational Tool |

| Shift Emission to Near-Infrared | Extend π-conjugation of the acridinone ring | TD-DFT |

| Increase Enzyme Turnover Rate | Modify linker between ring and phosphate | QM/MM Simulations |

| Enhance Selectivity for a Specific Phosphatase | Add functional groups for specific interactions | Molecular Docking |

| Improve Water Solubility | Incorporate sulfonate or carboxylate groups | Free Energy of Solvation Calculations |

Molecular Dynamics Simulations to Elucidate DDAO Phosphate Behavior in Complex Biological Environments

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing a "computational microscope" to observe their interactions in complex environments like cell membranes or aqueous solutions. nih.govill.fr

While specific MD studies on DDAO phosphate are not prominent, simulations on analogous amphiphilic phosphate compounds and the parent DDAO molecule provide valuable insights. nih.govnih.gov An MD simulation of DDAO phosphate in a lipid bilayer would reveal how the molecule partitions between the aqueous phase and the hydrophobic membrane interior. mdpi.comupc.edu The simulation would track the orientation and position of the molecule, showing the phosphate headgroup interacting with the polar lipid headgroups at the membrane-water interface, while the hydrophobic acridinone core may insert into the nonpolar tail region. These simulations can calculate key properties like the potential of mean force (PMF) for membrane insertion, diffusion coefficients, and the effect of the molecule on membrane structure, such as local thickness and lipid order. This information is crucial for understanding how the substrate reaches membrane-bound enzymes.

Future Research Trajectories and Emerging Technologies Utilizing Ddao Phosphate

Innovations in Fluorescent Phosphatase Substrate Design Beyond Current DDAO Phosphate (B84403) Capabilities

While DDAO phosphate is a robust tool, the quest for substrates with enhanced properties continues. Future innovations are likely to focus on overcoming the inherent limitations of existing probes and developing next-generation substrates with superior performance characteristics. Research is moving towards the rational design of materials for site-specific qualitative and quantitative tracking of phosphatase activity. mdpi.com

One area of innovation is the development of "turn-on" fluorescent probes that exhibit a significant increase in fluorescence upon enzymatic cleavage. frontiersin.org For instance, a probe based on the 2-dicyanomethylene-3-cyano-4,5,5-trimethyl-2,5-dihydrofuran (TCF) scaffold demonstrated a 58-fold increase in fluorescence upon hydrolysis by alkaline phosphatase (ALP). frontiersin.org Another approach involves the creation of probes with two phosphoester linkages, leading to a biphasic response that can provide more detailed kinetic information. mdpi.com

Furthermore, the development of substrates with excitation and emission profiles in the near-infrared (NIR) region is a key goal. NIR probes offer advantages for in vivo imaging, including deeper tissue penetration and reduced autofluorescence. nih.gov The design of novel fluorophores, such as iminocoumarin-benzothiazole-based structures, is also being explored to achieve single-cell level recognition of phosphatase activity. mdpi.com These next-generation substrates aim to provide greater sensitivity, specificity, and applicability in complex biological systems.

Table 1: Comparison of Next-Generation Fluorescent Phosphatase Probes

| Probe Name | Fluorophore Scaffold | Key Features | Potential Advantages over DDAO Phosphate |

| TCF-ALP | 2-dicyanomethylene-3-cyano-4,5,5-trimethyl-2,5-dihydrofuran (TCF) | Significant "turn-on" fluorescence (58-fold increase); Colorimetric response. frontiersin.org | Higher signal-to-background ratio; Visual detection without instrumentation. frontiersin.org |

| ALP-11/ALP-12 | Adenosine and Guanosine conjugates | Two phosphoester linkages leading to biphasic kinetics. mdpi.com | Provides more detailed enzymatic kinetic data. mdpi.com |

| ALP-13 | Iminocoumarin-benzothiazole | Designed for single-cell level recognition. mdpi.com | Enhanced spatial resolution in cellular imaging. mdpi.com |

| C-Sox based probes | Cysteine sulfonamide-oxine | Coordination with Mg2+ results in a fluorescent signal that decreases upon dephosphorylation. nih.gov | Potential for developing probes for a wider range of phosphatase families. nih.gov |

Integration of DDAO Phosphate with Microfluidics and Lab-on-a-Chip Platforms

The integration of DDAO phosphate and similar fluorogenic substrates with microfluidics and lab-on-a-chip (LOC) technologies represents a significant leap forward in high-throughput analysis and diagnostics. These platforms offer numerous advantages, including reduced sample and reagent consumption, faster analysis times, and the potential for automation and parallelization. utoronto.camdpi.com

Droplet-based microfluidics, where reactions are carried out in picoliter-sized droplets, is particularly well-suited for enzymatic assays using substrates like DDAO phosphate. mdpi.com This approach allows for the analysis of thousands of individual reactions per second, enabling highly sensitive and quantitative measurements of enzyme activity from minute sample volumes. mdpi.com For instance, a droplet-based microfluidic system was successfully used to analyze phosphatase activity and inhibition, demonstrating its potential for high-throughput screening of drug candidates. mdpi.com

Digital microfluidics (DMF), which manipulates discrete droplets of liquid on an array of electrodes, is another promising platform for integrating DDAO phosphate-based assays. utoronto.ca DMF devices can perform complex fluidic operations, including mixing, reacting, and washing, in a programmable and automated fashion. epfl.ch The flexibility of DMF makes it suitable for a wide range of enzymatic analyses, from substrate quantification to kinetic studies and inhibitor screening, all with significantly lower sample volumes and potentially higher sensitivity than conventional methods. utoronto.cautoronto.ca

Advanced Applications of DDAO Phosphate in Live-Cell Imaging and Super-Resolution Microscopy

The ability to visualize enzymatic activity within living cells is crucial for understanding cellular processes in real-time. The cell-permeable nature of some fluorogenic probes allows for the imaging of endogenous phosphatase activity in live-cell systems. frontiersin.orgrsc.org DDAO phosphate's long-wavelength emission is advantageous for live-cell imaging as it minimizes phototoxicity and cellular autofluorescence. nih.gov

The advent of super-resolution microscopy techniques, which bypass the diffraction limit of light, opens up new possibilities for studying the spatial organization of phosphatase activity at the nanoscale. nih.govnih.gov Techniques such as Stimulated Emission Depletion (STED) microscopy, Structured Illumination Microscopy (SIM), and Photoactivated Localization Microscopy (PALM) can achieve resolutions in the tens of nanometers. nih.govyoutube.com

Integrating DDAO phosphate with these super-resolution methods could enable the visualization of phosphatase activity with unprecedented detail. For example, it might be possible to map the precise localization of phosphatase activity on specific subcellular structures or to observe the dynamics of enzyme-substrate interactions in real-time at the single-molecule level. youtube.comyoutube.com This would provide invaluable insights into the role of phosphatases in cellular signaling and regulation.

Development of Multiplexed Enzymatic Assays Employing DDAO Phosphate for Simultaneous Detection

The ability to simultaneously measure the activity of multiple enzymes in a single sample, known as multiplexing, is highly desirable for systems biology and clinical diagnostics. DDAO phosphate, with its distinct spectral properties, can be a valuable component in the development of multiplexed enzymatic assays.

One approach to multiplexing involves the use of a panel of fluorogenic substrates with different fluorophores that can be spectrally resolved. nih.gov By combining DDAO phosphate with other substrates that produce blue, green, or yellow fluorescence, it would be possible to create a multi-color assay for the simultaneous detection of different phosphatase activities.

Furthermore, single-molecule enzymatic assays in microfluidic devices offer a powerful platform for multiplexed analysis. nih.gov In this approach, individual enzyme molecules are isolated in separate compartments (e.g., microwells), and their activity is probed using a mixture of fluorogenic substrates. nih.gov By analyzing the fluorescent signals generated from each compartment, it is possible to identify and quantify different enzyme species within a complex biological sample. nih.gov This method has the potential for ultrasensitive and quantitative profiling of disease-related enzymatic activities. nih.gov

Exploration of DDAO Phosphate in Unconventional or Novel Biological and Chemical Systems

Beyond its conventional use in studying well-characterized phosphatases, DDAO phosphate holds promise for exploration in novel and unconventional systems. The versatility of fluorogenic assays allows for their adaptation to a wide range of biological and chemical contexts.

For instance, DDAO phosphate could be used to investigate the activity of phosphatases in non-model organisms or in extreme environments. This could lead to the discovery of novel enzymes with unique properties and potential biotechnological applications. The substrate could also be employed to study the role of phosphatases in complex biological processes that are not yet fully understood, such as host-pathogen interactions or microbial biofilm formation.

In the realm of chemical systems, DDAO phosphate could be utilized as a reporter in the development of novel biosensors or as a tool for studying the catalytic mechanisms of artificial enzymes. The principles of indicator displacement assays, where the binding of an analyte displaces a fluorescent reporter, could be adapted to create new sensing platforms based on DDAO phosphate. nih.gov The exploration of DDAO phosphate in these unconventional contexts is likely to yield new scientific insights and technological innovations.

Q & A

Q. What are the primary experimental applications of DDAO phosphate diammonium in enzymology, and how should its fluorescence properties be optimized for assays?

DDAO phosphate diammonium is a fluorogenic substrate for detecting phosphatase, esterase, and sulfatase activities. Its excitation wavelength (600–650 nm) and emission (656 nm) minimize background interference in biological samples. To optimize fluorescence:

Q. How is DDAO phosphate diammonium synthesized, and what purity standards are critical for reproducibility?

Synthesis involves reacting diammonium hydrogen phosphate with DDAO (7-hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one)). Key steps:

- Purification via reverse-phase HPLC using trialkyl ammonium phosphate (TAAP) buffers to remove unreacted precursors .

- Confirm purity (>98%) via LC-MS and fluorescence spectroscopy .

Q. What are the best practices for storing DDAO phosphate diammonium to maintain stability?

- Store lyophilized powder at -20°C in desiccated, light-protected vials.

- Reconstitute in degassed, ultra-pure water to prevent oxidation .

- Avoid repeated freeze-thaw cycles; aliquot working solutions .

Advanced Research Questions

Q. How can researchers resolve contradictions in kinetic data when using DDAO phosphate diammonium across different enzyme isoforms (e.g., PP2A vs. esterase 2)?

Discrepancies often arise from:

- Buffer interference : Phosphate buffers inhibit phosphatases but stabilize esterases. Substitute with Tris-HCl for comparative studies .

- Substrate specificity : Perform inhibition assays (e.g., okadaic acid for PP2A) to isolate target enzyme contributions .

- Fluorescence normalization : Use internal controls (e.g., non-hydrolyzable DDAO analogs) to correct for environmental variability .

Q. What experimental design considerations are critical for studying DNA-surfactant interactions using DDAO phosphate diammonium?

DDAO’s amphiphilic properties enable DNA compaction studies via viscosity and dynamic light scattering (DLS):

- Maintain a surfactant-to-DNA phosphate molar ratio (X) of ~1 to observe coil-globule transitions .

- Use pH 7.4 to ensure DDAO remains cationic, facilitating electrostatic DNA binding .

- Validate compaction efficiency with gel electrophoresis or atomic force microscopy .

Q. How can DDAO phosphate diammonium be integrated into high-throughput screening (HTS) platforms for drug discovery?

- Microfluidic arrays : Use capillary-based systems to minimize reagent use and enable parallel enzyme assays .

- Automated readouts : Pair with plate readers capable of 590/660 nm excitation/emission detection .

- Z’-factor optimization : Ensure signal-to-noise ratios >0.5 by pre-testing substrate concentrations (1–10 μM) .

Methodological Challenges & Solutions

Q. Why does DDAO phosphate diammonium exhibit variable fluorescence in complex biological matrices (e.g., serum), and how can this be mitigated?

- Matrix effects : Serum albumin binds DDAO, altering fluorescence. Pre-treat samples with charcoal or ultrafiltration to remove proteins .

- Quenching calibration : Generate standard curves in matched matrices (e.g., 10% serum) to normalize readings .

Q. What statistical approaches are recommended for analyzing time-resolved fluorescence data from DDAO-based assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.